Metopimazine

Vue d'ensemble

Description

La métopimazine est un dérivé de la phénothiazine connu pour ses propriétés antiémétiques. Elle est principalement utilisée pour traiter les nausées et les vomissements, y compris ceux associés à la chimiothérapie . La métopimazine est commercialisée sous diverses marques telles que Vogalen et Vogalene et est disponible en Europe, au Canada et en Amérique du Sud .

Méthodes De Préparation

La synthèse de la métopimazine implique plusieurs étapes. Une méthode commence avec le 2-nitro-4-méthylsulfonyl thiophénol, qui subit une réduction par hydrogénation pour former le 2-amino-4-méthylsulfonyl thiophénol. Cet intermédiaire subit ensuite des réactions de couplage C-N/C-S avec l'o-dichlorobenzène ou l'o-difluorobenzène en présence d'un catalyseur à base de sel de fer et de N,N,N',N'-tétraméthyl-1,8-naphtalènediamine comme ligand . Cette méthode est efficace, rentable et respectueuse de l'environnement.

Analyse Des Réactions Chimiques

La métopimazine subit diverses réactions chimiques, notamment l'oxydation et la réduction. Une réaction notable est la formation de son dérivé sulfoxyde par oxydation avec une solution de peroxyde de potassium . Cette réaction est spécifique et quantitative, ce qui la rend utile à des fins analytiques. Le principal produit formé à partir de cette réaction est le dérivé sulfoxyde de la métopimazine .

Applications de la recherche scientifique

La métopimazine a été largement étudiée pour ses propriétés antiémétiques. Elle est utilisée pour contrôler les nausées et les vomissements, en particulier chez les patients en cours de chimiothérapie . De plus, la métopimazine est étudiée pour son utilisation potentielle dans le traitement de la gastroparésie . Sa capacité à antagoniser sélectivement les récepteurs de la dopamine D2 et D3 sans franchir la barrière hémato-encéphalique en fait un composé précieux dans la recherche médicale .

Mécanisme d'action

La métopimazine exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine D2 et D3 . Cet antagonisme est considéré comme à la base de ses effets antiémétiques et gastroprokinétiques. La métopimazine présente également une activité antihistaminique et anticholinergique . Contrairement à certains autres antiémétiques, elle n'interagit pas avec les récepteurs de la sérotonine 5-HT3 et 5-HT4 .

Applications De Recherche Scientifique

Clinical Applications

1. Chemotherapy-Induced Nausea and Vomiting

Metopimazine has shown significant efficacy in controlling nausea and vomiting induced by chemotherapy. In a study comparing this compound with ondansetron, the combination therapy demonstrated superior control over delayed emesis (nausea and vomiting occurring days after chemotherapy) compared to ondansetron alone .

Table 1: Efficacy of this compound in Chemotherapy-Induced Nausea and Vomiting

2. Gastroparesis Treatment

Recent studies have explored the repurposing of this compound for treating gastroparesis, a condition characterized by delayed gastric emptying. Preclinical trials indicated that this compound could enhance antral contractions and improve gastric emptying rates .

3. Pediatric Use

This compound has been studied for its pharmacokinetics in children, revealing rapid absorption and a favorable safety profile when administered at doses of 0.33 mg/kg . This makes it a potential candidate for pediatric antiemetic therapy.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic effectiveness and safety. Studies have shown that this compound is quickly absorbed with a half-life of approximately 2.18 hours . The active metabolite, AMPZ (acid metabolite of this compound), maintains therapeutic concentrations longer than the parent compound, contributing to its extended antiemetic effects.

Table 2: Pharmacokinetic Data of this compound

| Parameter | Value |

|---|---|

| Absorption Time | Median max at 120 min |

| Half-life | 2.18 hours |

| Active Metabolite (AMPZ) Concentration (8 hours post-dose) | ~70 ng/mL |

Safety Profile

This compound is generally well-tolerated with minimal side effects compared to other dopamine antagonists like domperidone or metoclopramide, which are associated with extrapyramidal symptoms and cardiovascular risks . A dose-finding study indicated that higher doses (up to 30 mg six times daily) were safe and effective for patients requiring antiemetic therapy .

Case Studies

- Case Study 1 : In a cohort of patients undergoing chemotherapy, the addition of this compound to standard antiemetic regimens resulted in improved patient satisfaction and reduced episodes of nausea on days following treatment .

- Case Study 2 : A pediatric trial demonstrated that children receiving this compound during endocrine testing experienced significantly lower rates of emesis compared to those receiving placebo, showcasing its potential in pediatric settings .

Mécanisme D'action

Metopimazine exerts its effects primarily through antagonism of dopamine D2 and D3 receptors . This antagonism is believed to underlie its antiemetic and gastroprokinetic effects. This compound also exhibits antihistamine and anticholinergic activity . Unlike some other antiemetics, it does not interact with serotonin 5-HT3 and 5-HT4 receptors .

Comparaison Avec Des Composés Similaires

La métopimazine est souvent comparée à d'autres antiémétiques tels que la métoclopramide et la dompéridone. Contrairement à la métoclopramide, la métopimazine n'interagit pas avec les récepteurs de la sérotonine et ne franchit pas la barrière hémato-encéphalique, ce qui réduit le risque d'effets secondaires centraux . Comparée à la dompéridone, la métopimazine ne montre aucune inhibition du canal hERG, ce qui suggère un profil cardiovasculaire plus favorable . D'autres composés similaires incluent la prochlorpérazine et l'ondansétron, qui servent également d'antiémétiques mais ont des mécanismes d'action et des profils d'effets secondaires différents .

Activité Biologique

Metopimazine (MPZ) is a peripherally restricted dopamine D2 receptor antagonist primarily used as an antiemetic for treating nausea and vomiting. Despite its long-standing use, recent studies have begun to explore its pharmacokinetics, metabolism, and potential new therapeutic applications, particularly in conditions like gastroparesis.

Pharmacological Profile

Mechanism of Action

this compound acts by antagonizing dopamine D2 receptors, which are involved in the vomiting reflex. Its peripheral restriction means it has limited central nervous system penetration, which reduces the likelihood of central side effects commonly associated with other antiemetics .

Metabolism and Pharmacokinetics

this compound undergoes extensive first-pass metabolism in the liver, primarily converting to this compound acid (MPZA), its major circulating metabolite. Studies indicate that MPZA is present at significantly higher plasma concentrations than MPZ itself, accounting for over 80% of circulating drug-related material after administration .

The metabolic pathway involves several enzymes; however, the exact enzymes responsible for MPZ's conversion to MPZA remain partially unidentified. Notably, human liver amidase is implicated in this biotransformation process, while aldehyde oxidase plays a minor role .

Safety During Pregnancy

A population-based cohort study in France assessed the safety of this compound during pregnancy. Among 135,574 pregnant women studied, 8.2% were exposed to this compound, primarily in the first trimester. The study found no significant association between this compound exposure and major birth defects or increased pregnancy loss rates. The odds ratio for major birth defects was 1.06 (95% CI: 0.92-1.23), indicating no teratogenic effect .

Risk of Ischaemic Stroke

A self-controlled case-time-control study evaluated the risk of ischaemic stroke associated with antidopaminergic antiemetics (ADAs), including this compound. The findings revealed an increased risk of stroke related to recent ADA use, with this compound showing one of the highest associations among studied drugs . This raises concerns regarding its safety profile in certain populations.

Pharmacokinetic Studies

Food Interaction

Research has shown that food intake can significantly affect the serum concentrations of this compound. In a clinical trial involving healthy volunteers, preprandial administration resulted in higher serum concentrations compared to postprandial dosing. Specifically, median area under the curve (AUC) values were lower when administered after meals, suggesting that this compound should ideally be taken on an empty stomach for optimal absorption .

Summary of Key Findings

Propriétés

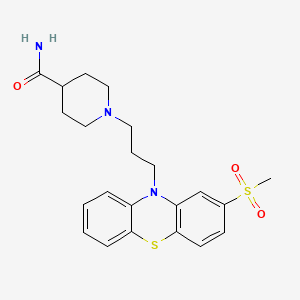

IUPAC Name |

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDBKDMTIJBJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161224 | |

| Record name | Metopimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14008-44-7 | |

| Record name | Metopimazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metopimazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metopimazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metopimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metopimazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Metopimazine?

A1: this compound is a dopamine D2 receptor antagonist. [, , ] It primarily exerts its antiemetic effects by blocking dopamine D2 receptors in the brain and gastrointestinal tract. [, , ]

Q2: How does this compound compare to 5-HT3 receptor antagonists in terms of its antiemetic effects?

A2: While 5-HT3 antagonists primarily target the acute phase of chemotherapy-induced nausea and vomiting, this compound appears to have a more pronounced effect on delayed symptoms. [, ] This difference in action makes it a valuable addition to antiemetic regimens, especially in cases where delayed symptoms are prominent or in combination with 5-HT3 antagonists for broader coverage. [, ]

Q3: Does this compound interact with other neurotransmitter receptors?

A3: Yes, this compound exhibits nanomolar affinity for alpha-1 adrenergic and histamine H1 receptors, in addition to dopamine D2 receptors. It has a weak affinity for muscarinic cholinergic receptors but no affinity for 5-HT3 receptors. []

Q4: What formulation strategies have been explored to improve this compound's delivery?

A4: Research has explored incorporating this compound into microenemas for rectal administration, achieving comparable bioavailability to oral dosing while potentially partially bypassing hepatic first-pass metabolism. [] Additionally, transdermal delivery systems have been studied, with cyclodextrins (specifically HPβCD and PMβCD) showing promise in enhancing this compound's skin penetration in vitro. [, ]

Q5: What is the bioavailability of this compound when administered orally?

A5: The oral bioavailability of this compound is approximately 22.3%. [] This means that only about a fifth of the administered dose reaches the systemic circulation after oral administration due to factors like first-pass metabolism.

Q6: How does food intake affect the serum concentrations of this compound?

A6: Studies show that food intake decreases the serum concentrations of this compound. [] It is recommended that this compound be taken on an empty stomach to enhance its absorption and potentially improve its therapeutic efficacy.

Q7: How is this compound metabolized in humans?

A7: The primary metabolic pathway of this compound involves a liver amidase, which converts it to this compound acid (MPZA), the major circulating metabolite. While aldehyde oxidase (AO) can also contribute to MPZA formation, its role is minor. Cytochrome P450 enzymes (CYPs) play a negligible role in this compound metabolism. []

Q8: What is the pharmacokinetic profile of this compound in children?

A8: A study investigating the pharmacokinetics of orally administered this compound in children found that it is rapidly absorbed, reaching a median maximum concentration (Cmax) of 17.2 ng/mL within an hour, with a half-life of 2.18 hours. [] The plasma concentrations of this compound acid (MPZA) were higher than those of the parent drug.

Q9: What types of in vivo studies have been conducted to investigate the antiemetic efficacy of this compound?

A9: Numerous clinical trials have been conducted to assess the efficacy of this compound in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have evaluated this compound alone and in combination with other antiemetics, such as ondansetron and corticosteroids, in various chemotherapy settings. [, , , , ]

Q10: What are the common side effects associated with this compound?

A10: While a comprehensive list of side effects is not within the scope of this scientific Q&A, constipation is a frequently reported side effect, particularly when this compound is used in combination with other antiemetic agents. [, ]

Q11: Has this compound been linked to an increased risk of stroke?

A11: A nationwide case-time-control study using data from the French healthcare system (SNDS) found an increased risk of ischemic stroke associated with recent use of antidopaminergic antiemetics, including this compound. [] The study suggested a higher risk in the first few days of use.

Q12: What analytical techniques have been used to quantify this compound and its metabolite in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has been employed to measure the concentrations of this compound and its active metabolite, this compound acid (MPZA), in serum. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.